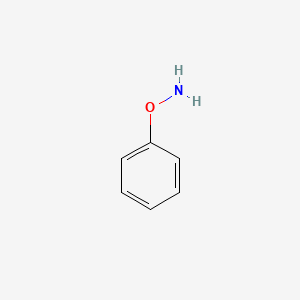

O-phenylhydroxylamine

Übersicht

Beschreibung

O-phenylhydroxylamine: is an organic compound with the molecular formula C₆H₇NO. It is a derivative of hydroxylamine where the hydroxyl group is bonded to a phenyl group. This compound is known for its role as an intermediate in various chemical reactions and its applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reduction of Nitrobenzene: One common method to prepare O-phenylhydroxylamine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. The reaction is carried out in water, and the temperature is maintained at 60-65°C.

Transfer Hydrogenation: Another method involves the transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the product.

Analyse Chemischer Reaktionen

Oxidation Reactions

O-phenylhydroxylamine undergoes oxidation under physiological and acidic conditions, yielding nitrosobenzene and nitrobenzene as primary products.

Mechanistic studies suggest a common intermediate forms during oxidation, involving O₂ activation and radical pathways .

Reduction Reactions

Reductive pathways convert this compound to aniline or enable its use as a nitrogen source in synthetic applications.

The Fe²⁺-mediated reduction proceeds via proton-coupled electron transfer, forming aniline and Fe³⁺ as byproducts .

Bamberger Rearrangement and Substitution

Under acidic conditions, this compound undergoes the Bamberger rearrangement to form 4-aminophenol.

Irradiation in benzene or ethanol generates aminophenols via phenoxy and amino radical intermediates, with solvent viscosity influencing product distribution .

Decomposition Pathways

Thermal and catalytic decomposition pathways produce diverse aromatic compounds.

| Conditions | Major Products | Minor Products |

|---|---|---|

| 30% t-butyl alcohol, Fe²⁺/Fe³⁺ | Azoxybenzene (70–80%) | Nitrosobenzene, phenylnitroxide radicals |

| Aqueous buffer (pH 7.4) | Nitrobenzene (dominant) | Azoxybenzene (<5%) |

Azoxybenzene formation is kinetically controlled by Fe³⁺-catalyzed radical dimerization .

Nucleophilic Addition Reactions

This compound facilitates aldehyde-to-nitrile conversions in aqueous media.

| Substrate | Reagents | Yield |

|---|---|---|

| D-Ribose | This compound hydrochloride, pH 7.25 buffer | 90% (cyanohydrin intermediate) |

| Hydrophobic aldehydes | Same as above | 85–95% |

The reaction proceeds via oxime intermediates, with elimination of phenol under buffered conditions .

Photochemical Reactions

UV irradiation induces homolytic O–N bond cleavage, leading to radical-derived products.

Radical recombination within the solvent cage dictates product ratios .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

O-Phenylhydroxylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug. The synthesis pathway involves the reduction of nitro compounds, where OPHA plays a crucial role as a reducing agent .

Antioxidant Properties

Research indicates that OPHA exhibits antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress in biological systems. This has implications for developing therapeutic agents that combat oxidative damage associated with various diseases .

Enzyme Inhibition

OPHA has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity contributes to pathology. For example, its inhibition of specific oxidases can be explored for therapeutic applications .

Water Treatment

This compound is investigated for its capacity to reduce nitro compounds in wastewater treatment processes. Its ability to act as a reducing agent helps in the detoxification of hazardous nitroaromatic compounds commonly found in industrial effluents .

Detection of Pollutants

The compound can also be employed in analytical chemistry for detecting and quantifying nitro compounds in environmental samples. Its reactivity with nitro groups allows for the development of sensitive assays for monitoring environmental pollution .

Polymerization Inhibitor

In materials science, OPHA is utilized as a polymerization inhibitor, preventing unwanted polymer formation during chemical reactions. This property is crucial in industries where precise control over polymerization processes is required .

Development of Functional Materials

OPHA derivatives have been explored for creating functional materials with specific electronic properties. These materials can be used in electronic devices due to their unique conductive characteristics .

Synthesis Methodologies

Recent studies have focused on improving the synthesis methodologies for OPHA derivatives to enhance yield and reduce costs. For instance, a novel method employing sodium hydride and phenol has shown promising results, achieving yields above 40% with simplified processing steps .

| Method | Yield (%) | Notes |

|---|---|---|

| Sodium Hydride + Phenol | 40-41% | Simplified process, suitable for industrial production |

| Hydrazine Hydrate Reduction | >85% | Effective for producing O-methyl phenyl hydroxylamine |

Pharmacological Studies

A pharmacological study highlighted the antioxidant effects of OPHA in cellular models, demonstrating its potential as a protective agent against oxidative stress-induced damage .

Wirkmechanismus

The mechanism of action of O-phenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of nitrenium ions during the Bamberger rearrangement and the interaction with nucleophiles to form various products .

Vergleich Mit ähnlichen Verbindungen

Hydroxylamine: Similar in structure but lacks the phenyl group.

Nitrosobenzene: An oxidation product of O-phenylhydroxylamine.

Aniline: A reduction product of this compound.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and rearrangement. Its role as an intermediate in the synthesis of various compounds and its applications in different fields of research highlight its versatility and importance .

Biologische Aktivität

O-phenylhydroxylamine (OPHA) is a compound that has garnered attention for its diverse biological activities, ranging from applications in organic synthesis to its potential therapeutic uses. This article provides an overview of the biological activity of OPHA, including its mechanisms of action, synthesis pathways, and relevant case studies.

This compound is a derivative of hydroxylamine, characterized by a phenyl group attached to the nitrogen atom. It can be synthesized through various methods, including the catalytic reduction of nitro compounds. For instance, phenylhydroxylamine derivatives are typically produced via the reduction of nitrobenzene using zinc powder or other reducing agents .

1. Antitumor Activity

Recent studies have indicated that OPHA derivatives can exhibit antitumor properties. For example, O-phenyl-N-(9’-acridinyl)-hydroxylamine has been synthesized as a novel anti-tumor agent. This compound intercalates with DNA, leading to cell cycle arrest and apoptosis in cancer cells. Importantly, it is suggested that this compound may have a wider therapeutic window compared to existing 9-aminoacridine derivatives due to its reduced susceptibility to hydrolysis in vivo .

2. Nitrogen Source in Organic Reactions

OPHA serves as a nitrogen source in various organic transformations. A notable application is its use in converting aldehydes into nitriles in buffered aqueous solutions. This reaction has been optimized for high yields with various substrates, including carbohydrates and hydrophobic aldehydes . The mechanism involves the formation of cyanohydrins as intermediates, demonstrating OPHA's utility in synthetic organic chemistry.

The biological activity of OPHA can be attributed to its ability to undergo redox reactions and form reactive intermediates. In physiological conditions (pH 6.8-7.4), OPHA can degrade to produce nitrosobenzene and nitrobenzene, which are known to have their own biological effects . The oxidation process is oxygen-dependent and can be influenced by pH levels, leading to the formation of various products that may exhibit different biological activities.

Case Study 1: Antitumor Efficacy

A study focused on O-phenyl-N-(9’-acridinyl)-hydroxylamine demonstrated significant cytotoxicity against cancer cell lines. The compound was shown to induce apoptosis through DNA damage pathways, highlighting its potential as an effective chemotherapeutic agent .

Case Study 2: Organic Synthesis Applications

Research involving the transformation of D-ribose into cyanohydrin using OPHA revealed that this compound could facilitate reactions under mild conditions with high efficiency. The study emphasized the importance of reaction conditions, such as pH and substrate solubility, in achieving optimal yields .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| Melting Point | 52-54 °C |

| Solubility | Soluble in water |

| Biological Activity | Effect |

|---|---|

| Antitumor | Induces apoptosis |

| Nitrogen Source | Converts aldehydes to nitriles |

Eigenschaften

IUPAC Name |

O-phenylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-8-6-4-2-1-3-5-6/h1-5H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKZUTXLHRTLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870434 | |

| Record name | O-Phenylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4846-21-3 | |

| Record name | O-phenylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.